molecular formula C17H19F3N6 B2858247 4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2097857-27-5

4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Katalognummer B2858247
CAS-Nummer: 2097857-27-5
Molekulargewicht: 364.376
InChI-Schlüssel: KUSUJSQAPGYWJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine” is a compound with the molecular formula C17H19F3N6 and an average mass of 364.368 Da . It is not intended for human or veterinary use but for research purposes.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Pharmacokinetics

Studies on related chemical structures reveal insights into the metabolic pathways and pharmacokinetics, which are crucial for understanding how compounds are processed in biological systems. For example, research on dipeptidyl peptidase IV inhibitors related to 4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine shows detailed metabolic pathways involving hydroxylation, N-dealkylation, and amide hydrolysis in rats, dogs, and humans (Sharma et al., 2012). These processes highlight the compound's elimination routes and the enzymes involved, providing a foundation for understanding similar compounds' biotransformation.

Heterocyclic Chemistry and Drug Design

The synthesis and evaluation of compounds structurally similar to 4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine have led to the development of novel heterocyclic compounds with potential pharmacological applications. For instance, the creation of benzodifuranyl and thiazolopyrimidines derivatives demonstrates the versatility of pyrimidine-based structures in generating new molecules with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These findings underscore the role of pyrimidine derivatives in drug discovery, offering a template for designing compounds with specific biological activities.

Antiproliferative Activity

Research into compounds featuring the pyrimidin-4-yl piperazine moiety has shown promising antiproliferative effects against various cancer cell lines. For example, studies on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives highlight their potential as anticancer agents, with some compounds exhibiting significant inhibitory activities (Mallesha et al., 2012). This research paves the way for further exploration of similar compounds in oncology, aiming to identify new therapeutic options for cancer treatment.

Molecular Interactions and DNA Binding

The study of molecular interactions, particularly DNA binding, is crucial for understanding the mechanisms underlying the pharmacological effects of compounds like 4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine. Investigations into related molecules have revealed their ability to intercalate with DNA or bind in the groove, affecting DNA's structure and function (Wilson et al., 1990). These interactions are fundamental to the design of drugs that target genetic material, offering insights into developing anticancer and antimicrobial agents.

Eigenschaften

IUPAC Name

4-cyclobutyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6/c18-17(19,20)14-9-16(24-11-22-14)26-6-4-25(5-7-26)15-8-13(21-10-23-15)12-2-1-3-12/h8-12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSUJSQAPGYWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.